Furaltadone hydrochloride is derived from furfural and hydrazine derivatives, classifying it within the nitrofuran group of compounds. Its chemical structure is denoted by the molecular formula , with a molecular weight of approximately 360.75 g/mol. The compound's IUPAC name is 5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one; hydrochloride .
The synthesis of furaltadone hydrochloride typically involves several key steps:
While detailed industrial-scale production methods remain limited in documentation, laboratory-scale syntheses have been reported, highlighting the importance of optimizing reaction conditions for maximum yield .
The molecular structure of furaltadone hydrochloride features a complex arrangement that includes:
The InChI key for furaltadone hydrochloride is PPSVFZXMDMUIGB-KIUKIJHYSA-N, which can be used for database searches to retrieve information about its chemical properties .
Furaltadone hydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to study their kinetics and mechanisms .
The mechanism of action of furaltadone hydrochloride primarily involves:
Pharmacokinetic studies indicate that furaltadone hydrochloride is absorbed efficiently when administered, allowing it to exert its antibacterial effects rapidly .
Furaltadone hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceuticals and research settings .
Furaltadone hydrochloride has diverse applications:
Ongoing research aims to explore further applications in both human health and agricultural practices .
Furaltadone hydrochloride (CAS 3759-92-0) emerged from systematic nitrofuran antibiotic research in the mid-20th century. The Norwich Pharmacal Company secured U.S. Patent 2,802,002 in 1957 for synthesizing a series of Nu-(5-nitro-2-furyl) alkylidene-3-amino-5-tertiaryamino-methyl-2-oxazolidones, including furaltadone [2]. This patent detailed condensation reactions between 5-nitrofurfuraldehyde and aminomethylated oxazolidinone precursors, yielding racemic mixtures due to a chiral carbon at position 5 of the oxazolidinone ring. The hydrochloride salt improved water solubility for pharmaceutical formulations [1]. Marketed as Altafur by Eaton Laboratories in 1959, it became a veterinary antibacterial targeting Salmonella infections in poultry and swine [2] [7]. Early research noted broad-spectrum activity against Gram-positive and Gram-negative bacteria, attributed to nitroreduction-dependent DNA damage mechanisms [10].
Table 1: Early Patents and Key Properties of Furaltadone Hydrochloride
Patent Number | Year | Assignee | Key Claimed Compounds |
---|---|---|---|
US 2,802,002 | 1957 | Norwich Pharmacal Company | 5-(morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone derivatives |
N/A | 1958 | Kefauver, Paberzs, McNamara | First human medical formulation ("Furmethonol") |
Initially veterinary, furaltadone hydrochloride saw exploratory human use in the 1960s. Clinical trials investigated its efficacy against Rhodesian sleeping sickness (Trypanosoma brucei rhodesiense), reporting apparent cures in 2/3 patients without observable toxicity [1]. Additional studies examined applications for bacterial meningitis and urinary tract infections [2] [7]. However, human therapeutic adoption remained limited due to:
The EU imposed a comprehensive ban on nitrofurans in food-producing animals via Commission Regulation 1442/95 (1995), citing genotoxicity and carcinogenicity risks from metabolite residues [2] [10]. This decision was driven by:
Table 2: Global Regulatory Status of Furaltadone Hydrochloride
Region | Status | Key Legislation | Enforcement Date |
---|---|---|---|
European Union | Full ban in food animals | Commission Regulation 1442/95 | 1995 |
United States | Prohibited in aquaculture; limited veterinary use | FDA Compliance Policy Guide | 2002 |
Thailand | Banned following EU export rejections | Import and Export Act B.E. 2522 | 2002 |
The EU ban triggered international trade disruptions:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7